Methyl 4-bromo-3-(chlorosulfonyl)benzoate Methyl 4-bromo-3-(chlorosulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 168969-13-9
VCID: VC6784082
InChI: InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Molecular Formula: C8H6BrClO4S
Molecular Weight: 313.55

Methyl 4-bromo-3-(chlorosulfonyl)benzoate

CAS No.: 168969-13-9

Cat. No.: VC6784082

Molecular Formula: C8H6BrClO4S

Molecular Weight: 313.55

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-(chlorosulfonyl)benzoate - 168969-13-9

Specification

CAS No. 168969-13-9
Molecular Formula C8H6BrClO4S
Molecular Weight 313.55
IUPAC Name methyl 4-bromo-3-chlorosulfonylbenzoate
Standard InChI InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
Standard InChI Key ZGWQJOHDTZYTQW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Methyl 4-bromo-3-(chlorosulfonyl)benzoate features a benzoate core substituted at the 3-position with a chlorosulfonyl group (-SO₂Cl) and at the 4-position with bromine. The methyl ester (-COOCH₃) at the 1-position completes its functionalization. This arrangement is confirmed by its SMILES notation: COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl . The InChIKey ZGWQJOHDTZYTQW-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity profile .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₆BrClO₄S
Molecular Weight313.55 g/mol
SMILESCOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
InChIKeyZGWQJOHDTZYTQW-UHFFFAOYSA-N

Spectroscopic and Physical Properties

While experimental data on melting/boiling points remain unpublished, collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into its gas-phase behavior. For the [M+H]+ adduct (m/z 312.89314), the CCS is 142.7 Ų, indicating moderate molecular rigidity . The [M+Na]+ adduct (m/z 334.87508) exhibits a larger CCS (146.0 Ų), reflecting sodium’s coordination effects .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through sequential functionalization of benzoic acid derivatives. A plausible route involves:

  • Sulfonation: Introducing the chlorosulfonyl group via reaction with chlorosulfonic acid.

  • Bromination: Electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst.

  • Esterification: Methylation of the carboxylic acid using methanol under acidic conditions .

Reactivity Profile

The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic displacement reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. The bromine substituent facilitates Suzuki-Miyaura cross-coupling reactions, allowing aryl-aryl bond formation .

Table 2: Predicted Reactivity of Functional Groups

Functional GroupReactivityTarget Nucleophiles
-SO₂ClHigh (electrophilic substitution)Amines, Alcohols
-BrModerate (cross-coupling)Boronic Acids
-COOCH₃Low (hydrolysis under basic conditions)Hydroxides

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality makes it valuable in constructing kinase inhibitors and antimicrobial agents. For example, coupling the bromine with pyridyl boronic acids yields biaryl motifs common in drug candidates . Sulfonamide derivatives, generated via amine substitution, exhibit protease inhibition activity.

Material Science

In polymer chemistry, the chlorosulfonyl group anchors monomer units to silica surfaces, enhancing composite material stability .

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves and lab coat
Eye Damage (H319)Use safety goggles/face shield
Reactivity with Alkaline AgentsStore in acid-resistant containers

Comparative Analysis with Related Benzoates

Functional Group Impact

Compared to methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7), the bromine substituent in methyl 4-bromo-3-(chlorosulfonyl)benzoate enhances electrophilic aromatic substitution rates by 40% due to its electron-withdrawing effect .

Table 4: Benzoate Derivative Comparison

CompoundMolecular WeightKey Functional GroupsReactivity Index
Methyl 4-bromo-3-(chlorosulfonyl)benzoate313.55-Br, -SO₂Cl8.7
Methyl 4-(chlorosulfonyl)benzoate234.66-SO₂Cl6.2
Methyl 4-bromo-3-chlorobenzoate249.49-Br, -Cl5.1

Research Findings and Future Directions

Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, making it suitable for high-temperature reactions . Hydrolytic stability studies show a half-life of 72 hours in pH 7.4 buffer, sufficient for most synthetic applications.

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